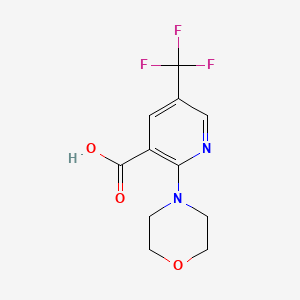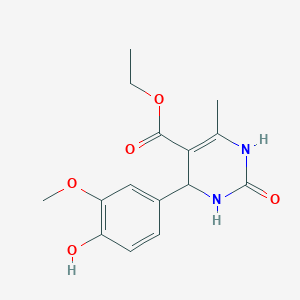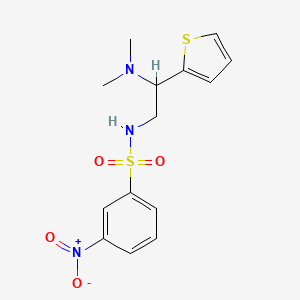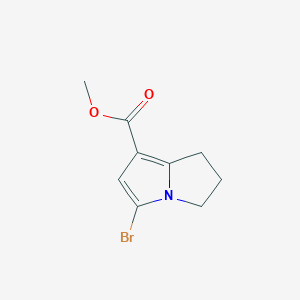
2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid, also known as MTPCA, is a pyridine derivative. It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as MTPCA, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of MTPCA is C11H11F3N2O3 and its molecular weight is 276.215. It contains a morpholine ring and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, like MTPCA, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
MTPCA is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
TFMP derivatives play a crucial role in protecting crops from pests. The unique combination of the trifluoromethyl group and the pyridine moiety contributes to their effectiveness. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) stands out as a chemical intermediate for several crop-protection products .
Pharmaceutical Applications
Several TFMP derivatives find use in the pharmaceutical industry. Their unique physicochemical properties, influenced by the fluorine atom and the pyridine structure, contribute to their biological activities. Currently, five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval, and numerous candidates are undergoing clinical trials. Expect further discoveries regarding novel applications of TFMP in the future .
Functional Materials and Beyond
Beyond agrochemicals and pharmaceuticals, TFMP derivatives have potential applications in functional materials. While specific examples are not as well-documented, researchers continue to explore their properties and potential uses. The presence of fluorine and the pyridine structure likely contributes to their superior pest control properties compared to traditional phenyl-containing insecticides .
Chemical Synthesis and Intermediates
TFMP derivatives serve as valuable intermediates in chemical synthesis. For instance, 2,3,5-DCTF is widely used in the synthesis of crop-protection products. Various methods exist for its synthesis, reflecting its importance in the field .
Biological and Pharmacological Studies
Researchers investigate the biological activities of TFMP derivatives, aiming to understand their mechanisms of action. These studies explore how the trifluoromethyl group interacts with biological targets and how the pyridine moiety influences their behavior. Such insights contribute to drug discovery and development .
Chelating Units and Coordination Chemistry
While not as extensively explored, TFMP derivatives may find applications in coordination chemistry. For example, Bis(5-(trifluoromethyl)pyridin-2-yl)amine has been synthesized and studied for its chelating properties .
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read full article Research Outreach. (2022, December 5). Trifluoromethylpyridine: Its chemistry and applications. Read article Discovery and Preclinical Profiling of 3 [4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06747775): A Highly Selective and Orally Bioavailable Inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 5 (MK5). (2022). Journal of Medicinal Chemistry, 65(1), 6–19. Read abstract Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit for Coordination Chemistry. (2024). Molecules, 27(2), 1831. [Read full article](https://www.mdpi.com/1422-8599/
Mécanisme D'action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to exhibit their biological activities through their interaction with various biological targets . The unique properties of the fluorine atom and the pyridine structure play a significant role in these interactions .
Biochemical Pathways
Tfmp derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine structure in tfmp derivatives are known to influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have a wide range of biological activities, including protection of crops from pests in the agrochemical industry and various applications in the pharmaceutical and veterinary industries .
Orientations Futures
The demand for TFMP derivatives, like MTPCA, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development and application of MTPCA and similar compounds are expected to continue to grow in the future.
Propriétés
IUPAC Name |
2-morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)7-5-8(10(17)18)9(15-6-7)16-1-3-19-4-2-16/h5-6H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGDLKWVWBLKHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)
![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)

![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)

![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)

![8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2356708.png)
